REACTION_CXSMILES
|
[OH:1]OS([O-])=O.[K+].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([S:14][CH2:15][CH2:16][CH3:17])=[CH:10][CH:9]=1.[OH2:18]>C1COCC1.CO>[Br:7][C:8]1[CH:9]=[CH:10][C:11]([S:14]([CH2:15][CH2:16][CH3:17])(=[O:1])=[O:18])=[CH:12][CH:13]=1 |f:0.1|
|
Name
|
|
Quantity
|
15.03 g
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
1.881 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)SCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Remove the solvents under reduced pressure
|
Type
|
ADDITION
|
Details
|
add dichloromethane and water to the residue
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous layer twice with dichloromethane
|
Type
|
WASH
|
Details
|
wash the organic layer with saturated aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purify the residue
|
Type
|
WASH
|
Details
|
by flash chromatography (SiO2, elute 0% to 30% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)S(=O)(=O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.96 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |